molecular formula C33H44O8 B10837945 6-{2-(2-Carboxy-ethyl)-3-[6-(4-oxo-8-propyl-chroman-7-yloxy)-hexyl]-phenoxy}-hexanoic acid

6-{2-(2-Carboxy-ethyl)-3-[6-(4-oxo-8-propyl-chroman-7-yloxy)-hexyl]-phenoxy}-hexanoic acid

Cat. No.: B10837945
M. Wt: 568.7 g/mol
InChI Key: KLENIMLYAFNVOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ro-25-4094 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production of Ro-25-4094 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Ro-25-4094 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ro-25-4094 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ro-25-4094 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and physiological effects. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

Ro-25-4094 can be compared with other similar compounds based on its structure, properties, and applications. Some similar compounds include:

Ro-25-4094 is unique in its specific combination of functional groups and molecular structure, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C33H44O8

Molecular Weight

568.7 g/mol

IUPAC Name

6-[2-(2-carboxyethyl)-3-[6-[(4-oxo-8-propyl-2,3-dihydrochromen-7-yl)oxy]hexyl]phenoxy]hexanoic acid

InChI

InChI=1S/C33H44O8/c1-2-11-27-30(18-16-26-28(34)20-23-41-33(26)27)40-21-8-4-3-6-12-24-13-10-14-29(25(24)17-19-32(37)38)39-22-9-5-7-15-31(35)36/h10,13-14,16,18H,2-9,11-12,15,17,19-23H2,1H3,(H,35,36)(H,37,38)

InChI Key

KLENIMLYAFNVOB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1OCCC2=O)OCCCCCCC3=C(C(=CC=C3)OCCCCCC(=O)O)CCC(=O)O

Origin of Product

United States

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